1-(p-tolyl)-3-((4-vinylbenzyl)thio)pyrazin-2(1H)-one
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Overview
Description
1-(p-tolyl)-3-((4-vinylbenzyl)thio)pyrazin-2(1H)-one is a synthetic organic compound that features a pyrazinone core substituted with a p-tolyl group and a 4-vinylbenzylthio moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(p-tolyl)-3-((4-vinylbenzyl)thio)pyrazin-2(1H)-one typically involves the following steps:
Formation of the Pyrazinone Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyrazine and a suitable carbonyl compound.
Introduction of the p-Tolyl Group: This step may involve a Friedel-Crafts alkylation or acylation reaction using p-tolyl chloride or p-tolyl bromide.
Attachment of the 4-Vinylbenzylthio Group: This can be done through a nucleophilic substitution reaction where a thiol group is introduced to the pyrazinone core, followed by the addition of a 4-vinylbenzyl halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(p-tolyl)-3-((4-vinylbenzyl)thio)pyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups to the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like thiols, amines, or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1-(p-tolyl)-3-((4-vinylbenzyl)thio)pyrazin-2(1H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(p-tolyl)-3-(benzylthio)pyrazin-2(1H)-one: Similar structure but lacks the vinyl group.
1-(p-tolyl)-3-((4-methylbenzyl)thio)pyrazin-2(1H)-one: Similar structure with a methyl group instead of a vinyl group.
Uniqueness
1-(p-tolyl)-3-((4-vinylbenzyl)thio)pyrazin-2(1H)-one is unique due to the presence of the vinyl group, which can participate in additional chemical reactions such as polymerization or cross-linking, potentially leading to novel materials or bioactive compounds.
Properties
IUPAC Name |
3-[(4-ethenylphenyl)methylsulfanyl]-1-(4-methylphenyl)pyrazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c1-3-16-6-8-17(9-7-16)14-24-19-20(23)22(13-12-21-19)18-10-4-15(2)5-11-18/h3-13H,1,14H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPYGONGKUUCKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=CC=C(C=C3)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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